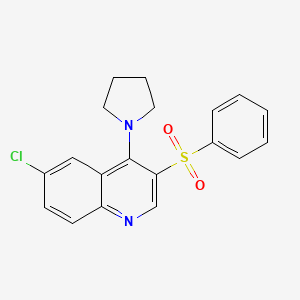

3-(Benzenesulfonyl)-6-chloro-4-(pyrrolidin-1-yl)quinoline

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-4-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S/c20-14-8-9-17-16(12-14)19(22-10-4-5-11-22)18(13-21-17)25(23,24)15-6-2-1-3-7-15/h1-3,6-9,12-13H,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELFOTPDHUMVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-chloro-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group through sulfonylation reactions. The chloro group is usually introduced via chlorination, and the pyrrolidinyl group is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-chloro-4-(pyrrolidin-1-yl)quinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chloro and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of functionalized quinolines.

Scientific Research Applications

Anticancer Activity

Research has indicated that quinoline derivatives exhibit potential anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, inhibitors targeting the ITK kinase have shown promise in treating various malignancies, suggesting that 3-(Benzenesulfonyl)-6-chloro-4-(pyrrolidin-1-yl)quinoline may possess similar therapeutic potential .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. Studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics. The sulfonamide group enhances the compound's solubility and bioactivity against microbial pathogens .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Quinoline derivatives have been investigated for their role as Kynurenine-3-monooxygenase inhibitors, which are linked to neurodegenerative diseases. By modulating kynurenine metabolism, these compounds could help manage conditions such as Alzheimer's disease and depression .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-chloro-4-(pyrrolidin-1-yl)quinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in substituent groups and their positions on the quinoline core. Below is a comparative analysis with key analogs:

Key Differences

Chlorine at position 6 is conserved across quinoline analogs, suggesting a role in stabilizing the aromatic system or modulating electronic properties.

Biological Activity: While the pyrazolo-pyrimidine derivative in is explicitly designed as a TRK kinase inhibitor, the target quinoline compound’s benzenesulfonyl group may target distinct binding pockets (e.g., ATP-binding sites in kinases) due to its bulk and polarity.

Synthetic Accessibility :

- Introducing a benzenesulfonyl group requires sulfonation or coupling reactions, which may present challenges in regioselectivity compared to installing piperidine or pyrrolidine via nucleophilic substitution .

Data Table: Structural and Hypothetical Properties

Biological Activity

3-(Benzenesulfonyl)-6-chloro-4-(pyrrolidin-1-yl)quinoline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzenesulfonyl group and a pyrrolidine moiety. These structural elements are critical for its biological activity. The presence of chlorine at the 6-position enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that quinoline derivatives can exhibit significant anticancer properties. For example, compounds structurally similar to this compound have been shown to inhibit the proliferation of various cancer cell lines. A study reported that certain quinoline derivatives displayed IC50 values in the micromolar range against human cancer cell lines, suggesting their potential as anticancer agents .

The anticancer effects are often attributed to the inhibition of specific enzymes and pathways involved in cancer cell growth. For instance, quinoline derivatives may inhibit sirtuins, which are involved in cellular regulation and can influence cancer progression . Additionally, the anti-inflammatory properties of these compounds may contribute to their anticancer effects by reducing tumor-associated inflammation.

Antibacterial and Antifungal Activity

Quinoline derivatives have also been evaluated for their antibacterial and antifungal activities. Studies have shown that certain compounds exhibit significant inhibition against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Study 1: Anticancer Evaluation

A comprehensive evaluation of a series of quinoline derivatives, including those similar to this compound, was conducted to assess their anticancer activity. The study utilized in vitro assays on multiple cancer cell lines, revealing that several derivatives exhibited potent growth inhibition (IC50 values ranging from 0.5 to 10 µM). The study also highlighted structure-activity relationships (SARs) that could guide further optimization of these compounds .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related quinoline derivatives. The compounds were tested for their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Results indicated that some derivatives significantly reduced NO levels, suggesting potential for development as anti-inflammatory agents .

Data Table: Biological Activities of Related Quinoline Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Anticancer | 5.0 | Sirtuin inhibition |

| Compound B | Antibacterial | 10.0 | Cell membrane disruption |

| Compound C | Anti-inflammatory | 15.0 | iNOS inhibition |

| Compound D | Antifungal | 8.0 | Metabolic pathway interference |

Q & A

Q. Basic

- Enzyme Inhibition Assays : Test inhibition of carbonic anhydrase IX (CA-IX) using fluorescence-based methods, given sulfonamide’s role as a zinc-binding group .

- Antimicrobial Screening : Broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at concentrations ≤10 µM .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

How do structural modifications at the 6-chloro position affect structure-activity relationships (SAR)?

Q. Advanced

- Electron-Withdrawing Effects : The 6-chloro group enhances electrophilicity, improving binding to cysteine residues in kinase targets (e.g., EGFR).

- Substituent Replacement : Replacing Cl with F (smaller size) reduces steric hindrance but may lower lipophilicity (logP decreases by ~0.5) .

Methodology : Comparative molecular field analysis (CoMFA) quantifies steric/electronic contributions to activity .

How can contradictory data in pharmacological assays (e.g., high in vitro potency vs. low in vivo efficacy) be addressed?

Q. Advanced

- Metabolic Stability : Assess hepatic microsomal clearance (e.g., human liver microsomes) to identify rapid Phase I oxidation (e.g., CYP3A4-mediated demethylation) .

- Solubility Limitations : Use dynamic light scattering (DLS) to detect aggregation in PBS buffer. Co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations improve bioavailability .

What computational strategies optimize binding affinity to therapeutic targets like TRK kinases?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Glide predicts binding poses in TRK’s ATP-binding pocket. Key interactions include:

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent changes (e.g., replacing benzenesulfonyl with tosyl groups) .

What methodologies enhance pharmacokinetic properties without compromising target affinity?

Q. Advanced

- LogP Optimization : Introduce polar groups (e.g., morpholine at the 3-position) to reduce logP from ~3.5 to ~2.5, improving aqueous solubility .

- ProDrug Strategies : Acetylate the pyrrolidine nitrogen to mask basicity, enhancing intestinal absorption. Enzymatic cleavage in plasma restores activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.